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molecular formula C8H4F3NO5 B1320738 3-Nitro-4-(trifluoromethoxy)benzoic acid CAS No. 784-77-0

3-Nitro-4-(trifluoromethoxy)benzoic acid

Cat. No. B1320738
M. Wt: 251.12 g/mol
InChI Key: GDBCQTKUSLDFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008303B2

Procedure details

To a stirred solution of 4-trifluoromethoxybenzoic acid (2.96 g) in concentrated sulphuric acid (19 ml) at room temperature was added a mixture of concentrated nitric acid (8.5 ml) and concentrated sulphuric acid (8.5 ml) drop-wise. After 15 min a white precipitate had formed. The reaction was slowly poured onto ice (approx. 100 ml). Once the ice had melted the resulting suspension was filtered, and the residue washed with water (3×10 ml) and then dried in vacuo to give the title compound as a white solid (3.41 g).
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.[N+:15]([O-])([OH:17])=[O:16]>S(=O)(=O)(O)O>[N+:15]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:4]=1[O:3][C:2]([F:13])([F:14])[F:1])[C:8]([OH:10])=[O:9])([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
2.96 g
Type
reactant
Smiles
FC(OC1=CC=C(C(=O)O)C=C1)(F)F
Name
Quantity
19 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
8.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
8.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 15 min a white precipitate had formed
Duration
15 min
ADDITION
Type
ADDITION
Details
The reaction was slowly poured onto ice (approx. 100 ml)
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the residue washed with water (3×10 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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